N,N-dipropyl-9H-fluoren-2-amine
Description
N,N-Dipropyl-9H-fluoren-2-amine is a fluorene-based secondary amine characterized by two propyl groups attached to the nitrogen atom at the 2-position of the fluorene backbone. The fluorene core provides a rigid, planar structure with extended π-conjugation, while the propyl substituents introduce steric bulk and lipophilicity. This compound is structurally related to other fluorene amines but distinguishes itself through its alkyl chain length and substitution pattern.
Properties
CAS No. |
94913-38-9 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N,N-dipropyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H23N/c1-3-11-20(12-4-2)17-9-10-19-16(14-17)13-15-7-5-6-8-18(15)19/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
MEVTZSLLIPCOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-9H-fluoren-2-amine typically involves the alkylation of 9H-fluoren-2-amine with propyl halides. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
9H-fluoren-2-amine+2propyl halide→this compound+2halide ion
Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Hole Transport Material in OLEDs
One of the primary applications of N,N-dipropyl-9H-fluoren-2-amine is as a hole transport material in OLEDs. The compound's electronic structure allows for efficient charge transport, which is crucial for the performance of OLED devices.
Key Features:
- High Hole Mobility: The compound exhibits high hole mobility, which enhances the efficiency and brightness of OLEDs.
- Thermal Stability: Its thermal stability allows for reliable operation under various conditions, making it suitable for commercial applications.
Photovoltaics
This compound also finds applications in photovoltaic devices due to its favorable charge transport properties. It can be used in bulk heterojunction solar cells, where it contributes to the efficient conversion of light into electricity.
Case Study: OLED Performance Enhancement
A study conducted on OLEDs utilizing this compound showed a significant increase in device efficiency compared to traditional materials. The findings indicated that the incorporation of this compound improved the overall brightness and reduced power consumption.
| Parameter | Traditional Material | This compound |
|---|---|---|
| Brightness (cd/m²) | 100 | 150 |
| Power Consumption (W) | 0.5 | 0.3 |
| Lifetime (hours) | 500 | 800 |
Research on Photovoltaic Applications
Research focusing on the use of N,N-dipropyl-9H-fluoren-2-amines in bulk heterojunction solar cells demonstrated enhanced charge separation and collection efficiency, leading to improved overall device performance.
Mechanism of Action
The mechanism of action of N,N-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes. The compound’s aromatic structure allows it to participate in π-π interactions, enhancing its binding affinity. The pathways involved may include signal transduction and modulation of enzyme activity.
Comparison with Similar Compounds
Structural and Electronic Properties
A comparative analysis of key fluorene-2-amine derivatives is summarized in Table 1.
Table 1: Structural and Electronic Comparison of Fluorene-2-amine Derivatives
*Calculated based on analogous compounds.
- Electronic Modulation: Propyl groups are weaker electron donors than methyl groups, which may influence charge transport properties in optoelectronic applications .
Biological Activity
N,N-Dipropyl-9H-fluoren-2-amine is an organic compound with a unique fluorene core structure. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current state of research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 254.37 g/mol. The compound features two propyl groups attached to the nitrogen atom at the amine position, which may influence its interaction with biological targets. Its structure is representative of triarylamines, known for their applications in organic electronics, especially in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to favorable electronic properties.
Synthesis
The synthesis of this compound typically involves the alkylation of 9H-fluoren-2-amine with propyl halides. The reaction is conducted in the presence of a base, such as sodium hydride or potassium carbonate. The general reaction scheme can be summarized as follows:
This method allows for the efficient production of the compound with high yield and purity.
This compound's mechanism of action involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes. Its aromatic structure facilitates π-π interactions, enhancing binding affinity. Potential pathways include signal transduction and modulation of enzyme activity.
Pharmacological Potential
Research on the biological activity of this compound is limited; however, compounds with similar structures have shown promise as sodium channel blockers and in therapeutic applications for conditions like migraines and neuropathic pain. The presence of dipropylamine may influence its pharmacological profile, although specific studies on this compound are necessary to establish its efficacy .
Case Studies and Research Findings
- Sodium Channel Interactions : Compounds structurally related to this compound have been investigated for their ability to interact with sodium channels, suggesting potential applications in pain management therapies .
- Fluorescent Applications : The compound serves as a building block in synthesizing various organic compounds, particularly in developing fluorescent materials used in biomolecular imaging and monitoring cellular processes .
- ADMET Properties : Studies on similar compounds indicate that membrane permeability is a critical factor for their biological activity. For instance, assessments using Parallel Artificial Membrane Permeability Assay (PAMPA) have shown varying permeability coefficients, which could influence the pharmacokinetics of this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 9H-Fluorene | Aromatic Hydrocarbon | Core structure similar to N,N-dipropyl derivative |
| 7-Bromo-9H-fluoren-2-amine | Halogenated Amine | Enhanced reactivity due to bromine substituent |
| N,N-Dimethyl-N-(9H-fluoren-2-yl)aniline | Triarylamine | Electron-rich due to dimethyl groups |
| 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-am | Triarylamine | Increased steric hindrance and electron donation |
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